(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
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Overview
Description
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a complex organic compound This compound is characterized by its unique triazine and benzoate groups, which are connected through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate involves multiple steps, starting with the preparation of the triazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, typically using heat and a catalyst. The resulting triazine intermediate is then subjected to further reactions to introduce the methylthio and methyl groups. The final step involves the reaction of this intermediate with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid under specific conditions, such as the presence of a dehydrating agent, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, optimized for efficiency and yield. This could include the use of continuous flow reactors to ensure consistent reaction conditions, as well as advanced purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The triazine ring can be reduced under specific conditions to yield different products.
Substitution: : The benzoate moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Conditions vary widely but often involve solvents like dichloromethane or ethanol and require specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically results in sulfoxide or sulfone derivatives, while substitution reactions can yield a wide range of benzoate derivatives.
Scientific Research Applications
This compound has significant potential in various scientific fields:
Chemistry: : As a versatile intermediate in organic synthesis.
Biology: : Investigating its effects on biological systems due to its unique functional groups.
Medicine: : Exploring its potential as a drug candidate or precursor.
Industry: : Using it as a component in the manufacture of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism by which (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate exerts its effects can be attributed to its interaction with molecular targets such as enzymes or receptors. The triazine and benzoate groups may interact with specific sites, while the methylthio and pyrrolidin-1-ylsulfonyl moieties enhance binding affinity and specificity. These interactions can activate or inhibit various pathways, resulting in the observed effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as triazine or benzoate derivatives, (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate stands out due to the unique combination of its functional groups. Similar compounds include:
1,2,4-Triazine derivatives: : Known for their wide range of reactivity.
Benzoate derivatives: : Widely used in various applications, from pharmaceuticals to polymers.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c1-12-15(22)21(17(27-2)19-18-12)11-26-16(23)13-5-7-14(8-6-13)28(24,25)20-9-3-4-10-20/h5-8H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGBYIMTMGNWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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